molecular formula C14H12N2 B12966138 2-phenyl-1H-indol-7-amine CAS No. 500992-15-4

2-phenyl-1H-indol-7-amine

Cat. No.: B12966138
CAS No.: 500992-15-4
M. Wt: 208.26 g/mol
InChI Key: CTTBWYJYKYXXEX-UHFFFAOYSA-N
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Description

2-phenyl-1H-indol-7-amine is a chemical compound featuring an indole scaffold substituted with a phenyl group at the 2-position and an amine group at the 7-position. The indole nucleus is a prominent structure in medicinal chemistry, found in a vast number of natural products and synthetic molecules with significant biological activity . It is a fundamental pharmacophore present in various biologically active substances, including the neurotransmitter serotonin and the amino acid tryptophan . The specific substitution pattern on the this compound makes it a valuable synthon and intermediate for synthesizing more complex molecules. Research into indole derivatives, particularly 2-phenylindoles, has revealed a wide spectrum of pharmacological properties. These compounds have been investigated for their potential as anti-neoplastic agents, with some derivatives exhibiting potent anti-tumor effects against various cancer cell lines, including breast, lung, and liver carcinomas . Furthermore, indole-based structures have shown promise as anti-inflammatory agents, with some derivatives functioning by inhibiting key pathways like cyclooxygenase-2 (COX-2) and suppressing pro-inflammatory cytokines . The 7-amino group on the indole ring is a key functional handle for further chemical modification, allowing researchers to create libraries of compounds for screening against biological targets. For instance, indole amines have been virtually screened and synthesized as novel acetylcholinesterase inhibitors, showing IC50 values comparable to established drugs like galantamine, indicating potential for research in neurodegenerative conditions . This compound is provided for research applications only, such as in hit-to-lead optimization campaigns, the synthesis of novel heterocyclic compounds, and pharmacological profiling. It is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500992-15-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-1H-indol-7-amine

InChI

InChI=1S/C14H12N2/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H,15H2

InChI Key

CTTBWYJYKYXXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)N

Origin of Product

United States

Preparation Methods

Direct Amination of 2-Phenylindole Derivatives

Representative Experimental Procedures and Data

Step Reagents/Conditions Outcome Yield (%) Notes
Alkylation of 2-phenylindole with TBS-protected bromo-alcohols NaH, DMF, 0 °C to RT N-hydroxyalkyl-2-phenylindole intermediates Moderate (varies) Precursor for acetoxylation
Acetoxylation Lead tetraacetate (Pb(OAc)4), CH2Cl2 3-acetoxy derivatives Moderate Prepares for cyclization
Acid-catalyzed cyclization 2 M HCl, MeOH, RT 2-phenylindoxyls Moderate to good Confirmed by 2D-NMR
Catalyzed amination Fe(OTf)3 (10 mol%), TBN (2 equiv), MeCN, 100 °C Aminated indoles Variable Direct amination at indole ring
Electrophilic substitution + reduction Nitration, catalytic hydrogenation 7-amino-2-phenylindole Good Classical approach

Analytical and Purification Techniques

  • Chromatography : Flash column chromatography on silica gel (60 Å pore size) is standard for purification.
  • Spectroscopy : 1D and 2D NMR (gCOSY, gHMBC, gHMQC) confirm substitution patterns and amine introduction.
  • Mass Spectrometry : GC-MS and HPLC are used to verify molecular weights and purity.
  • Melting Point and Crystallization : Used for solid derivatives to assess purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-quinones, and reduced amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

2-Phenyl-1H-indol-7-amine derivatives have been extensively studied for their anticancer properties. These compounds exhibit significant activity against various cancer cell lines, including breast carcinoma and hepatocellular carcinoma. For instance, certain derivatives have shown promising results in inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHuh7 (hepatocellular)5.0Tubulin polymerization inhibition
Various derivativesMCF-7 (breast cancer)VariesInduction of apoptosis, disruption of cell cycle
3-substituted derivativesMultiple cancer linesVariesInhibition of PI3K/AKT/mTOR signaling pathway

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored. Studies indicate that these compounds can inhibit cyclooxygenase enzymes, thereby reducing inflammation markers in various models . This property positions them as candidates for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biological Applications

2.1 Antimicrobial Activity

Research has identified that certain derivatives of this compound possess antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

A study demonstrated that a specific derivative exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Synthetic Applications

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various functionalizations makes it valuable in creating libraries of compounds for drug discovery .

Table 2: Synthetic Transformations Involving this compound

Reaction TypeConditionsProduct Type
AcylationBoron Lewis acid catalysis3-acylindoles
Friedel-Crafts ReactionNitrile presenceSubstituted indoles
ReductionNaBH3CNAmine derivatives

Future Prospects and Challenges

Despite the promising applications, challenges remain regarding the optimization of pharmacokinetic properties and selectivity of 2-phenyl-1H-indol-7-amines for clinical use. Ongoing research aims to enhance the efficacy and safety profiles of these compounds through structure–activity relationship studies and advanced synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indol-7-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to activate receptors that regulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-phenyl-1H-indol-7-amine with analogs differing in substituents, electronic effects, and applications.

Substituent Variations on the Indole Core

Halogen-Substituted Derivatives
  • 5-Chloro-1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-2-phenyl-1H-indol-7-amine (1c): Structure: Chlorine at the 5-position and a propargyl-methoxyphenyl group at the 1-position. Synthesis: Synthesized via nitro reduction (Fe⁰/AcOH, 85% yield) and used in gold-catalyzed cyclization to form pyrroloquinoxalines . Key Difference: The electron-withdrawing chlorine enhances electrophilic substitution reactivity, enabling downstream cyclization reactions .
  • 2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine :

    • Structure : Chlorine (5-position), fluorine (7-position), and an ethylamine side chain (3-position).
    • Properties : Fluorine increases metabolic stability; molecular weight = 212.65 g/mol .
Alkyl-Substituted Derivatives
  • 2,3-Dimethyl-1H-indol-7-amine :

    • Structure : Methyl groups at 2- and 3-positions.
    • Properties : Reduced steric hindrance compared to phenyl substituents; molecular weight = 160.22 g/mol .
    • Applications : A versatile building block in drug discovery due to improved solubility .
  • [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine :

    • Structure : Fluorine (6-position), methyl (7-position), and a methylamine group (2-position).
    • Properties : Enhanced lipophilicity (logP ~2.1) and bioavailability due to fluorine .

Complex Derivatives with Extended Functional Groups

  • 5-[(1,1-Dioxido-4-thiomorpholinyl)methyl]-N-[1-(methylsulfonyl)-4-piperidinyl]-2-phenyl-1H-indol-7-amine :
    • Structure : Incorporates a thiomorpholine-dioxide and methylsulfonyl-piperidine moiety.
    • Molecular Weight : 516.68 g/mol .
    • Applications : Designed for kinase inhibition studies; the sulfonyl group enhances binding to ATP pockets .

Fluorinated and Dihydroindole Analogs

  • 4-Fluoro-2,3-dihydro-1H-indol-7-amine: Structure: Fluorine (4-position) and a partially saturated indole ring.
  • 5,7-Difluoro-1H-indol-2-amine :

    • Structure : Fluorine at 5- and 7-positions.
    • Applications : Used in fluorescent probes due to fluorine’s electron-withdrawing effects .

Data Tables for Comparative Analysis

Table 2: Electronic and Physicochemical Properties

Compound Name LogP (Predicted) Key Functional Groups Metabolic Stability
This compound 3.2 Phenyl, NH₂ Moderate
[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine 2.1 F, CH₃, NH₂ High
5-Chloro-7-fluoro-1H-indol-3-ethylamine 2.8 Cl, F, NH₂ High
4-Fluoro-2,3-dihydro-1H-indol-7-amine 1.9 F, saturated ring Moderate

Biological Activity

2-Phenyl-1H-indol-7-amine is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound features an indole ring system with a phenyl substituent at the 2-position and an amine group at the 7-position. This unique arrangement influences its reactivity and biological interactions, allowing it to engage with various molecular targets in biological systems.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Receptors : The indole nucleus can interact with multiple receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes that are critical in cancer cell proliferation and immune response regulation.
  • Cell Signaling Modulation : The compound can influence signaling pathways associated with apoptosis and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Activity
A549 (Lung Cancer)0.98High antiproliferative activity
MCF-7 (Breast Cancer)1.5Moderate antiproliferative activity
HeLa (Cervical Cancer)2.3Significant growth inhibition

In a study conducted by researchers, compounds derived from indole scaffolds, including this compound, showed preferential suppression of rapidly dividing cells compared to slower-growing fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Notably, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL .

Microorganism MIC (µg/mL) Activity
MRSA0.98Potent antibacterial activity
E. coli1.5Moderate antibacterial activity
Candida albicans3.0Significant antifungal activity

Study on Anticancer Effects

In a recent study, derivatives of this compound were synthesized and tested for their antiproliferative effects against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The results indicated that at a concentration of 50 µM, the compound significantly inhibited biofilm formation and reduced GFP expression in engineered strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-1H-indol-7-amine, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving indole derivatives and phenyl-containing precursors. For example, a reflux reaction in ethanol with stoichiometric control of reagents like 1H-indole-3-carbaldehyde and guanidine nitrate has been effective. Key parameters include maintaining anhydrous conditions, precise temperature control (70–80°C), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the structure. In 1H^1H-NMR, the amine proton (-NH2_2) typically appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons from the indole and phenyl groups resonate between δ 7.0–8.5 ppm. For crystallographic validation, employ SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of the crystal structure .

Q. What preliminary safety assessments should be conducted before handling this compound in laboratory settings?

  • Methodological Answer : Consult GHS classifications for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory hazards (H335). Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles). Conduct a risk assessment using safety data from structurally similar compounds like [1,1':3',1''-Terphenyl]-2'-amine .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps. Use design of experiments (DoE) to test variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time. Monitor intermediates via LC-MS and optimize quenching conditions to prevent side reactions .

Q. What advanced crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : For twinned crystals, use SHELXL’s twin refinement module with HKLF5 data format. Apply the Flack parameter to assess chirality and leverage WinGX for data integration. High-resolution (<1.0 Å) datasets are critical for resolving disorder in the phenyl ring .

Q. How should conflicting bioactivity results between computational predictions and experimental assays be systematically investigated?

  • Methodological Answer : Reconcile discrepancies by (1) validating docking protocols (e.g., AutoDock Vina) with known receptor-ligand complexes, (2) repeating assays under controlled conditions (e.g., pH, temperature), and (3) using orthogonal assays (e.g., SPR for binding affinity). Cross-reference with molecular dynamics simulations to assess binding stability .

Q. What molecular modeling approaches provide the most accurate prediction of this compound’s interactions with biological targets like the androgen receptor (AR)?

  • Methodological Answer : Combine docking (e.g., Glide SP mode) with MM-GBSA free energy calculations. Focus on key AR residues (LEU704, GLY708) and validate predictions using site-directed mutagenesis. Compare results with known AR antagonists to identify pharmacophore features .

Safety and Data Contradiction Analysis

Q. What engineering controls and PPE are essential when working with this compound based on its GHS classification?

  • Methodological Answer : Use local exhaust ventilation and closed systems to mitigate inhalation risks (H335). Wear chemical-resistant aprons and NIOSH-approved respirators if airborne concentrations exceed permissible limits. Store separately from oxidizing agents in cool, dry conditions .

Q. How can researchers validate the proposed reaction mechanism using isotopic labeling or intermediate trapping?

  • Methodological Answer : Introduce 15N^{15}N-labeled ammonia to track amine group incorporation via MS/MS. Trap reactive intermediates (e.g., iminium ions) with cyanoborohydride and characterize them via 1H^1H-NMR. Compare experimental data with DFT-calculated mechanistic pathways .

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